molecular formula C30H50O2 B12318292 Lup-20(29)-ene-3beta,11beta-diol

Lup-20(29)-ene-3beta,11beta-diol

Cat. No.: B12318292
M. Wt: 442.7 g/mol
InChI Key: CTSXUIWIOTUWDC-UHFFFAOYSA-N
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Description

Lup-20(29)-ene-3β,11β-diol is a lupane-type pentacyclic triterpenoid characterized by hydroxyl groups at positions 3β and 11β on its core scaffold.

Properties

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-9,12-diol

InChI

InChI=1S/C30H50O2/c1-18(2)19-9-12-27(5)15-16-29(7)20(24(19)27)17-21(31)25-28(6)13-11-23(32)26(3,4)22(28)10-14-30(25,29)8/h19-25,31-32H,1,9-17H2,2-8H3

InChI Key

CTSXUIWIOTUWDC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CCC2(C1C3CC(C4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lup-20(29)-ene-3beta,11beta-diol can be synthesized from natural sources such as birch bark, which is rich in triterpenoids like betulin and lupeol. The isolation process typically involves Soxhlet extraction using solvents like cyclohexane and ethyl acetate . The compound can also be synthesized through chemical modifications of lupeol, involving oxidation and other reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from natural sources followed by purification processes. The use of advanced extraction techniques and optimization of reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Lup-20(29)-ene-3beta,11beta-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert hydroxyl groups to carbonyl groups or carboxylic acids.

    Reduction: Reduction reactions can modify the double bonds or carbonyl groups present in the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include chromyl chloride for oxidation and various reducing agents for reduction reactions . The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield compounds like betulinic acid, which has significant biological activities .

Scientific Research Applications

Lup-20(29)-ene-3beta,11beta-diol has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Sources

The table below summarizes key structural differences, natural sources, and biological activities of Lup-20(29)-ene-3β,11β-diol and related triterpenoids:

Compound Name Structure Natural Sources Key Biological Activities References
Lup-20(29)-ene-3β,11β-diol 3β,11β-diol Not explicitly reported (inferred: plants in C. tagal, Holoptelea) Limited direct data; inferred anti-inflammatory potential
Betulin (Lup-20(29)-ene-3β,28-diol) 3β,28-diol Birch bark, Holoptelea integrifolia Anticancer, anti-inflammatory, precursor to betulinic acid
Betulinic Acid (Lup-20(29)-en-3β-ol-28-oic acid) 3β-OH, 28-COOH Birch bark, C. tagal roots Anti-HIV, anticancer, caspase-3 activation
Lup-20(29)-ene-3β,23-diol 3β,23-diol Hygrophila schulli Antioxidant, antiproliferative (potential)
Lup-20(29)-ene-3β,24-diol 3β,24-diol Ilex pernyi leaves No direct activity reported
Lup-20(29)-ene-3β,30-diol 3β,30-diol Cratoxylum arborescens Anti-HIV-1 (EC₅₀: 3.9–32.2 µg/mL)

Key Research Findings

Anti-Inflammatory Activity
  • For example, betulin and betulinic acid reduce inflammation via inhibition of NF-κB and COX-2 pathways . The 11β-hydroxyl group in Lup-20(29)-ene-3β,11β-diol may enhance interactions with inflammatory enzymes, though direct evidence is lacking .
Anticancer and Apoptotic Effects
  • Betulinic acid demonstrates potent cytotoxicity against cancer cells by activating caspase-3 and inducing apoptosis . In contrast, Lup-20(29)-ene-3β,23-diol and Lup-20(29)-ene-3β,30-diol show moderate antiproliferative effects, suggesting hydroxyl position impacts efficacy .
Anti-HIV Activity
  • Lup-20(29)-ene-3β,30-diol exhibits anti-HIV-1 activity (EC₅₀: 3.9 µg/mL) by inhibiting reverse transcriptase . Betulinic acid derivatives also inhibit viral entry, highlighting the role of carboxyl groups in enhancing antiviral potency .
Structural-Activity Relationships (SAR)
  • Position of Hydroxyl Groups: 3β-hydroxylation is critical for baseline bioactivity across lupane triterpenoids . 28-carboxylation (betulinic acid) enhances polarity and anticancer activity compared to betulin’s 28-hydroxyl . 11β-hydroxylation (in the target compound) may improve anti-inflammatory effects but reduce metabolic stability due to increased hydrophilicity .
  • Functional Group Modifications :
    • Sulfation at C-3 or C-16 (e.g., Sodium 3β-acetoxy-16β-hydroxy-lup-20(29)-ene sulfate) improves solubility and antiproliferative activity against prostate cancer .

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